2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide, commonly referred to as DCPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DCPS is a sulfonamide derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Wirkmechanismus
DCPS acts as a sulfonamide derivative that inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. DCPS has been shown to selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
DCPS has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on carbonic anhydrase, DCPS has been shown to induce apoptosis in cancer cells, modulate the immune system, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DCPS has several advantages and limitations for lab experiments. One of the significant advantages of DCPS is its ability to selectively inhibit carbonic anhydrase IX, making it a potential target for cancer therapy. However, DCPS has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Zukünftige Richtungen
Several future directions for the study of DCPS include its potential use as a diagnostic tool for cancer, its potential as a treatment for Alzheimer's disease, and its use in the development of novel drug delivery systems. Additionally, further research is needed to understand the full mechanism of action of DCPS and its potential applications in various fields of medicine and biotechnology.
Conclusion:
In conclusion, DCPS is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and biotechnology. DCPS has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications. While DCPS has several advantages and limitations for lab experiments, its potential applications in various fields make it a promising area of research for the future.
Synthesemethoden
DCPS can be synthesized through various methods, including the reaction of 2,5-dichlorobenzenesulfonyl chloride with diethylamine and 3-chloropropylamine. The reaction yields DCPS as a white crystalline solid, which can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DCPS has been extensively studied for its potential applications in the field of medicine and biotechnology. Some of the significant scientific research applications of DCPS include its use as a potential anticancer agent, a modulator of the immune system, and a potential treatment for Alzheimer's disease.
Eigenschaften
Molekularformel |
C13H20Cl2N2O2S |
---|---|
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C13H20Cl2N2O2S/c1-3-17(4-2)9-5-8-16-20(18,19)13-10-11(14)6-7-12(13)15/h6-7,10,16H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
DYAAEDJEASEHBW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Kanonische SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.